

Molecular structure and weight of 3-Chloro-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-methylpyridine

Cat. No.: B1593439

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of **3-Chloro-2-fluoro-5-methylpyridine**, a key heterocyclic organic compound. As a substituted pyridine, it holds potential as a valuable intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just technical data but also field-proven insights into its practical application and analysis.

Molecular Structure and Physicochemical Properties

3-Chloro-2-fluoro-5-methylpyridine is a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This specific arrangement of substituents dictates its reactivity and physical properties.

Structural Elucidation

The structural formula of **3-Chloro-2-fluoro-5-methylpyridine** is C_6H_5ClFN . The presence and position of the halogen and methyl groups on the pyridine ring can be unequivocally confirmed

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Diagram: Molecular Structure of **3-Chloro-2-fluoro-5-methylpyridine**

Caption: 2D representation of the molecular structure of **3-Chloro-2-fluoro-5-methylpyridine**.

Physicochemical Data

The key physicochemical properties of **3-Chloro-2-fluoro-5-methylpyridine** are summarized in the table below. This data is crucial for designing reaction conditions, purification protocols, and for safety assessments.

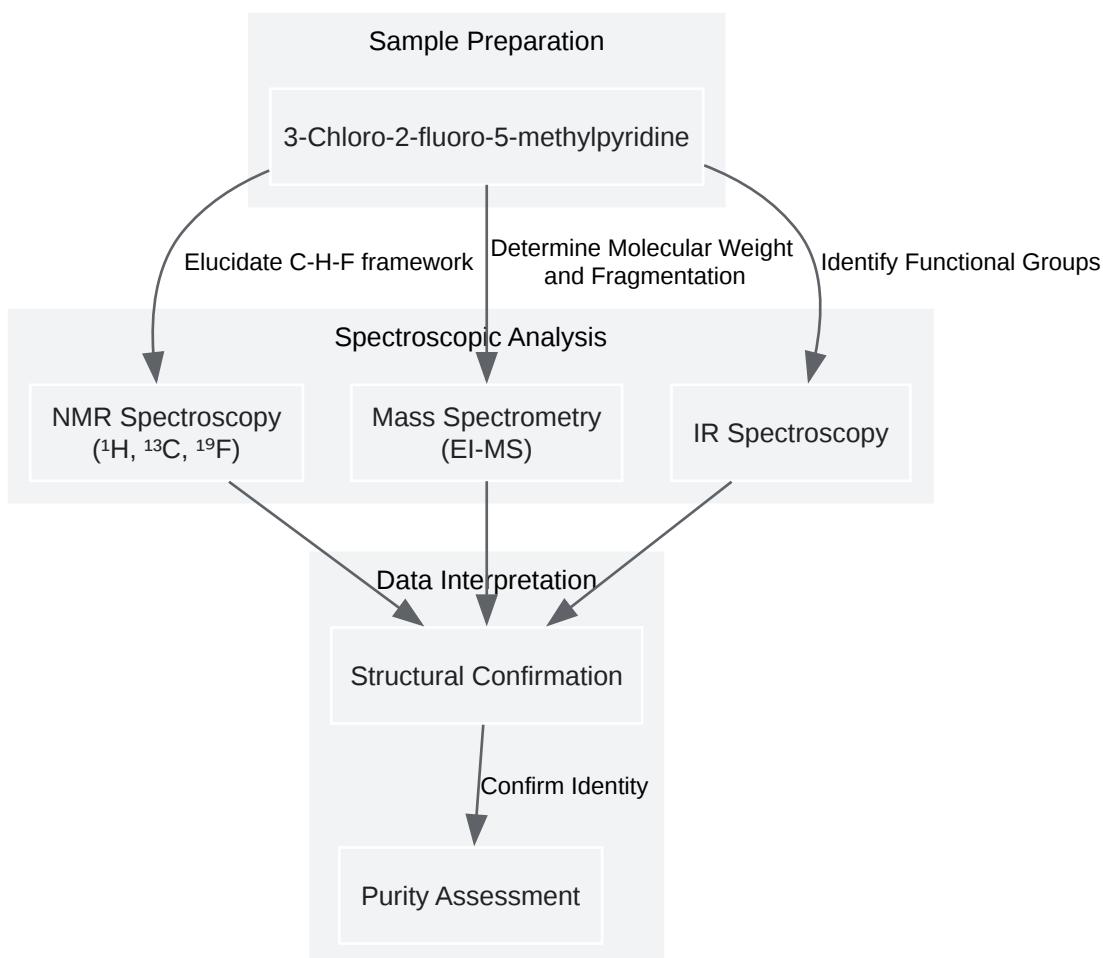
Property	Value	Source
Molecular Formula	C ₆ H ₅ ClFN	Alfa Chemistry[1]
Molecular Weight	145.56 g/mol	Synquest Labs[2]
CAS Number	1031929-23-3	Synquest Labs[2]
Boiling Point	194.1°C at 760 mmHg	Alfa Chemistry[1]
Density	1.264 g/cm ³	Alfa Chemistry[1]
SMILES	CC1=CC(=C(N=C1)F)Cl	Alfa Chemistry[1]
InChI Key	ZMBBHQSOSMAMTF-UHFFFAOYSA-N	Alfa Chemistry[1]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of **3-Chloro-2-fluoro-5-methylpyridine**. The following section outlines the expected results from key analytical techniques. Note: As detailed, publicly available spectra for this specific compound are limited, the following descriptions are based on theoretical predictions and expertise with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and potentially with the fluorine atom. The methyl group will appear as a singlet, likely in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, F).
- ^{19}F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.


Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an $\text{M}+2$ peak approximately one-third the intensity of the M^+ peak).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, C=C, C-Cl, and C-F bonds. The presence of these bands provides evidence for the key functional groups within the molecule.

Diagram: Analytical Workflow for Structural Confirmation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SDS of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, Safety Data Sheets, CAS 72537-17-8 - chemBlink [chemblink.com]
- 2. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Molecular structure and weight of 3-Chloro-2-fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1593439#molecular-structure-and-weight-of-3-chloro-2-fluoro-5-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com